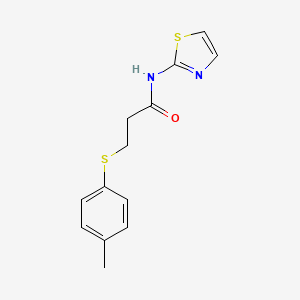

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide

Vue d'ensemble

Description

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as TTNPB, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of retinoids, which are derivatives of vitamin A, and has been shown to have potent biological activities.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as glucokinase .

Biochemical Pathways

Based on its potential interaction with enzymes like glucokinase, it may influence pathways related to glucose metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and exerts its effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has several advantages for lab experiments, including its high purity and stability, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for the research and development of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. Additionally, the therapeutic potential of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide in other diseases, such as neurological disorders and metabolic disorders, should be explored. Finally, the safety and efficacy of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide in clinical trials should be evaluated to determine its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide involves the reaction of 2-aminothiazole with p-tolylthioacetic acid followed by acylation with propanoyl chloride. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of N-(thiazol-2-yl)-3-(p-tolylthio)propanamide.

Applications De Recherche Scientifique

N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, dermatological disorders, and autoimmune diseases. In cancer, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to inhibit the growth of various cancer cells, including melanoma, breast cancer, and lung cancer cells. In dermatology, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to improve the symptoms of psoriasis, eczema, and acne. In autoimmune diseases, N-(thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to modulate the immune system and reduce inflammation.

Propriétés

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c1-10-2-4-11(5-3-10)17-8-6-12(16)15-13-14-7-9-18-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWSEBGKXCZPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

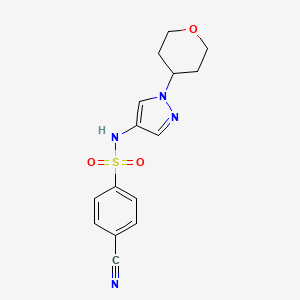

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328706 | |

| Record name | 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

CAS RN |

895466-15-6 | |

| Record name | 3-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2624659.png)

![N-Methyl-N-[2-oxo-2-[3-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindol-1-yl]ethyl]prop-2-enamide](/img/structure/B2624663.png)

![3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2624665.png)

![Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2624666.png)

![1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2624668.png)

![8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2624675.png)